Strategic Characterization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate
Strategic Characterization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate
Topic: Characterization of Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate Role: Senior Application Scientist Format: Technical Whitepaper
A Guide to Identity, Stereochemistry, and Functional Stability
Executive Summary
Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate (CAS: 78934-71-1) represents a high-value pharmacophore in medicinal chemistry. As a 3,5-disubstituted isoxazole, it serves as a bioisostere for carboxylic acids and esters, offering unique hydrogen-bonding vectors and metabolic stability profiles distinct from classic aromatic rings.
However, the presence of a secondary alcohol at the C5-position introduces a critical stereogenic center. For drug development professionals, the characterization of this molecule is not merely about confirming connectivity; it is about stereochemical integrity and ring stability . This guide outlines a self-validating workflow to characterize this scaffold, focusing on distinguishing enantiomers and preventing common degradation pathways inherent to the isoxazole core.
Synthetic Context & Impurity Profiling
To characterize a sample effectively, one must understand its origin. This molecule is typically generated via two primary routes, each carrying specific impurity risks:
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Reduction of Ethyl 5-acetylisoxazole-3-carboxylate:
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Reagent: NaBH₄ or asymmetric transfer hydrogenation (ATH).
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Impurity Risk: Over-reduction of the ester moiety or residual boron complexes.
-
-
[3+2] Cycloaddition:
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Reagents: Ethyl nitroacetate + but-3-yn-2-ol.
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Impurity Risk: Regioisomers (3,4-substituted isoxazoles) which are difficult to separate by standard silica chromatography.
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Pathway Analysis & Degradation Risks
The isoxazole ring is generally stable, but the N-O bond is a "ticking clock" under reductive conditions. The diagram below illustrates the synthesis and the critical degradation pathway that researchers must avoid during handling.
Figure 1: Synthetic origin and the critical N-O bond cleavage risk under catalytic hydrogenation conditions.
Structural Elucidation (Identity)
Confirming the structure requires a multi-modal approach. The isoxazole ring provides a distinct NMR signature that differentiates it from other 5-membered heterocycles.
Nuclear Magnetic Resonance (NMR)
Expected 1H NMR Data (400 MHz, CDCl₃):
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Isoxazole Ring Proton (C4-H): A sharp singlet is expected between δ 6.50 – 6.70 ppm . This is the diagnostic signal; a shift > 7.0 ppm often indicates contamination or a regioisomer.
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Ethyl Ester:
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Quartet at δ 4.40 – 4.45 ppm (2H, J ≈ 7.1 Hz).
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Triplet at δ 1.40 – 1.45 ppm (3H, J ≈ 7.1 Hz).
-
-
Chiral Handle (1-Hydroxyethyl):
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Methine (CH-OH): Multiplet or quartet at δ 4.95 – 5.10 ppm .
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Methyl (CH₃-CH): Doublet at δ 1.55 – 1.60 ppm (J ≈ 6.5 Hz).
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Hydroxyl (OH): Broad singlet, shift is concentration-dependent (typically δ 2.5 – 3.5 ppm).
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Mass Spectrometry (HRMS)[1]
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Molecular Ion: [M+H]⁺ = 186.0766 (Calculated for C₈H₁₂NO₄).
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Fragmentation Pattern:
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Loss of H₂O ([M+H-18]⁺): Common in secondary alcohols.
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Loss of OEt ([M+H-45]⁺): Characteristic of ethyl esters.
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Ring Cleavage: Fragments corresponding to the loss of the isoxazole fragment (N-O cleavage) may appear at high collision energies.
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Stereochemical Characterization (Purity)
Since the molecule contains a chiral center, distinguishing the (R) and (S) enantiomers is the most challenging and critical step.
Method A: Chiral HPLC Screening (Enantiomeric Excess)
Do not rely on optical rotation alone, as the specific rotation ([α]D) can be low for this scaffold. A direct chiral chromatographic method is required.
Recommended Screening Protocol:
| Parameter | Condition Set A (Normal Phase) | Condition Set B (Polar Organic) |
|---|---|---|
| Column | Chiralpak AD-H or IA (Amylose-based) | Chiralcel OD-H (Cellulose-based) |
| Mobile Phase | Hexane : IPA (90:10) | Acetonitrile : Methanol (95:5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV @ 254 nm (Isoxazole absorption) | UV @ 220 nm |
| Success Criteria | Baseline resolution (Rs > 1.5) | Sharp peak shape (Tailing < 1.2) |
Method B: Absolute Configuration (Mosher's Method)
To assign absolute configuration without X-ray crystallography, use the Mosher Ester Analysis . This method relies on the magnetic anisotropy of the Mosher auxiliary shielding/deshielding protons based on spatial orientation.
Workflow Logic:
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Derivatize the alcohol with both (R)- and (S)-MTPA-Cl (Mosher's acid chloride).[1]
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Analyze the 1H NMR chemical shift differences (
) of the neighboring protons.[1][2] -
Interpretation:
-
If
of the methyl group (on the hydroxyethyl chain) is negative , and of the isoxazole ring proton is positive , the configuration can be assigned based on the sector rule.
-
Figure 2: Mosher's Ester Analysis workflow for absolute stereochemical assignment.
Functional Stability & Reactivity
The "Achilles Heel": Reductive Instability The isoxazole ring is technically an aromatic system, but the N-O bond is weak (~55 kcal/mol).
-
Forbidden Reagents: Avoid catalytic hydrogenation (H₂/Pd-C, Raney Ni) unless ring opening is the goal. This will cleave the N-O bond to form a
-amino enone.[3][4] -
Safe Reductions: Use hydride reagents (NaBH₄, LiAlH₄) carefully. Note that LiAlH₄ will reduce the ester to a primary alcohol, potentially complicating the separation of the diol product.
-
Base Sensitivity: The C4 proton is slightly acidic. Strong bases (LDA, NaH) can lead to deprotonation and potential ring fragmentation or racemization if the conditions are harsh.
Experimental Protocols
Protocol 1: Synthesis of Mosher Esters for Configuration Assignment
Objective: Create diastereomeric esters to determine absolute stereochemistry.
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Preparation: Dry the alcohol sample (10 mg) under high vacuum for 1 hour.
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Reaction (Run in parallel for R and S):
-
Dissolve alcohol (5 mg, 0.027 mmol) in anhydrous Pyridine-d5 (0.5 mL) directly in an NMR tube (to minimize transfer loss).
-
Add (R)-(-)-MTPA-Cl (10 µL, 2 eq) to Tube A.
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Add (S)-(+)-MTPA-Cl (10 µL, 2 eq) to Tube B.
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Shake and allow to stand at RT for 4 hours.
-
-
Analysis:
-
Acquire 1H NMR (minimum 16 scans).
-
Focus on the chemical shifts of the methyl doublet (C5-side chain) and the isoxazole singlet (C4-H).
-
Calculate
.
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Protocol 2: Analytical HPLC Method
Objective: Routine purity and enantiomeric excess check.
-
System: Agilent 1200 or equivalent with DAD.
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic Hexane/Ethanol (85:15). Note: Ethanol is often preferred over IPA for isoxazoles to prevent peak tailing.
-
Flow: 1.0 mL/min.
-
Temp: 25°C.
-
Wavelength: 254 nm.
-
Reference Standard: Racemic mixture (prepared by reducing the ketone precursor with NaBH₄ in MeOH).
References
-
Isoxazole Synthesis & Properties
-
Stereochemical Determination (Mosher Method)
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][6][7] Nature Protocols.[2] Link[2]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[2][6][7][8] Chemical Reviews. Link
-
-
Isoxazole Ring Stability
-
Reductive cleavage of isoxazoles. Organic Chemistry Portal. Link
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
